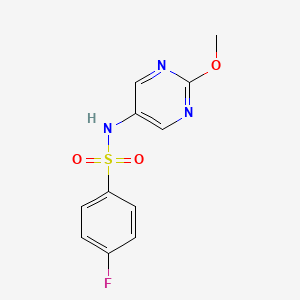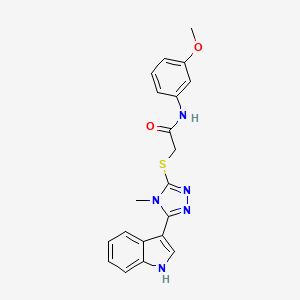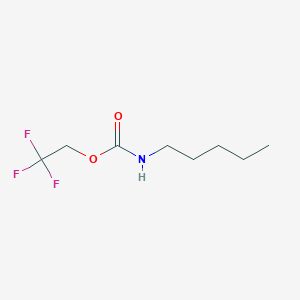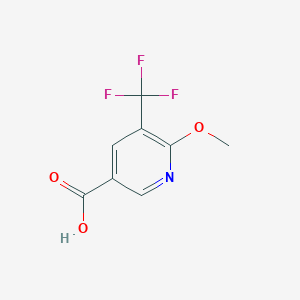
4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved the creation of compounds with significant in vitro affinity for the enzyme, as well as in vivo efficacy in increasing kynurenic acid concentration in the hippocampal fluid of rats . Another study synthesized a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, examining the effects of substituents on COX-2 and COX-1 inhibition, leading to the discovery of a potent and selective COX-2 inhibitor . Additionally, Schiff base derivatives of benzenesulfonamide have been synthesized, such as the compound from the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde, which was characterized using various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of these benzenesulfonamide derivatives has been extensively studied. The Schiff base compound mentioned earlier was crystallographically examined and found to crystallize in the monoclinic space group, with detailed crystallographic parameters provided, indicating the existence of the compound in the enol-imine form in both solid state and solution . This highlights the importance of tautomerism in Schiff base ligands, which can influence their photochromic and thermochromic characteristics.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is demonstrated through their ability to inhibit specific enzymes or bind to metal ions. The synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides showed high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury . The COX-2 selective inhibitors synthesized in another study were designed to selectively target the COX-2 enzyme, which is implicated in inflammation and pain, without significantly affecting COX-1, which is important for gastrointestinal protection .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are closely related to their structural features and have been characterized using various spectroscopic methods. For instance, the Schiff base derivative's spectroscopic studies included MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible techniques, which provided insights into its molecular properties . The Co(II) and Ni(II) complexes containing a benzenesulfonamide-based Schiff base were characterized by elemental analysis, molar conductance, magnetic moment, thermal analysis, and spectroscopic techniques, which helped deduce their structural features and investigate their fluorescence quenching properties .
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its potential as a Type II photosensitizer for photodynamic cancer therapy. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are significant for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Potential Anticancer Agents : Tsai et al. (2016) investigated novel aminothiazole-paeonol derivatives, including 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide, for their anticancer effects. These compounds demonstrated high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, presenting them as promising lead compounds for developing anticancer agents (Tsai et al., 2016).
Radiosensitizing Effects in Lung Cancer : Jung et al. (2019) explored the radiosensitizing effect of phenylpyrimidine derivatives, including 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide, on human lung cancer cells. Their study suggested that these compounds could improve the effectiveness of radiotherapy in cancer treatment, marking a significant advance in the development of small-molecule radiosensitizers (Jung et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such as the tgf-beta receptor type-1 and the peroxisome proliferator-activated receptor gamma . These receptors play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
It can be inferred that the compound interacts with its target proteins, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it could influence pathways related to cell growth, differentiation, and apoptosis .
Result of Action
Based on its potential targets, it could influence cell growth, differentiation, and apoptosis .
Propriétés
IUPAC Name |
4-fluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3S/c1-18-11-13-6-9(7-14-11)15-19(16,17)10-4-2-8(12)3-5-10/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNLTOYQJBGNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3014436.png)
![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3014441.png)
![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)



![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)
![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)
